Benzyl[(6-chloropyridin-3-yl)methyl]amine
CAS No.: 359447-56-6
Cat. No.: VC2734423
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359447-56-6 |
|---|---|
| Molecular Formula | C13H13ClN2 |
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | N-[(6-chloropyridin-3-yl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C13H13ClN2/c14-13-7-6-12(10-16-13)9-15-8-11-4-2-1-3-5-11/h1-7,10,15H,8-9H2 |
| Standard InChI Key | VKNGUMQZOBTNEN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNCC2=CN=C(C=C2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CN=C(C=C2)Cl |
Introduction
Chemical Identity and Properties
Benzyl[(6-chloropyridin-3-yl)methyl]amine is characterized by specific chemical identifiers and physical properties that define its behavior in various chemical environments and biological systems.
Chemical Identification
The compound is officially identified through several standardized chemical nomenclature systems:
| Parameter | Value |
|---|---|
| CAS Registry Number | 359447-56-6 |
| Molecular Formula | C₁₃H₁₃ClN₂ |
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | Benzyl[(6-chloropyridin-3-yl)methyl]amine |
| Alternative Names | N-benzyl-1-(6-chloropyridin-3-yl)methanamine |
Benzyl[(6-chloropyridin-3-yl)methyl]amine contains two nitrogen atoms - one in the pyridine ring and another in the amine linkage - alongside a chlorine atom at the 6-position of the pyridine ring. This specific combination of functional groups contributes to its chemical reactivity and potential biological interactions.
Physical Properties
While specific experimental physical property data for benzyl[(6-chloropyridin-3-yl)methyl]amine is limited in the current literature, its properties can be reasonably estimated based on structural characteristics and data from similar compounds:
| Property | Predicted Value |
|---|---|
| Physical State at Room Temperature | Solid |
| Solubility | Likely soluble in organic solvents (DMSO, methanol, dichloromethane) |
| Storage Recommendations | Store in cool, dry conditions under inert atmosphere |
| Predicted Density | Approximately 1.1-1.2 g/cm³ |
Structural Characteristics and Chemical Behavior
Structural Features
The molecular structure of benzyl[(6-chloropyridin-3-yl)methyl]amine incorporates three key structural components:
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A 6-chloropyridine ring system
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A benzyl group
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A secondary amine linkage connecting these moieties
This particular arrangement creates a compound with specific electronic and steric properties. The pyridine nitrogen and the chlorine substituent at the 6-position create an electron-deficient aromatic system, while the benzyl group provides hydrophobic character. The secondary amine serves as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets.
Chemical Reactivity
The amine functionality in benzyl[(6-chloropyridin-3-yl)methyl]amine serves as a nucleophilic center, making it reactive in various chemical transformations:
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The secondary amine can undergo further alkylation reactions to form tertiary amines
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It can react with carboxylic acid derivatives to form amides
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The compound can serve as a building block for more complex structures through various coupling reactions
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The pyridine nitrogen provides a site for potential coordination with metals or protonation
These reaction pathways highlight the versatility of benzyl[(6-chloropyridin-3-yl)methyl]amine as a synthetic intermediate in pharmaceutical and agrochemical development .
Synthesis and Preparation
Several synthetic routes can be employed to prepare benzyl[(6-chloropyridin-3-yl)methyl]amine, though specific literature focusing directly on this compound is limited.
Reductive Amination
The most direct approach likely involves reductive amination between benzylamine and 6-chloronicotinaldehyde:
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Formation of an imine intermediate between benzylamine and 6-chloronicotinaldehyde
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Reduction using sodium cyanoborohydride or similar reducing agents
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Purification to obtain the target compound
Direct Alkylation
Another potential route involves the alkylation of benzylamine with 5-(chloromethyl)-2-chloropyridine:
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Reaction between benzylamine and 5-(chloromethyl)-2-chloropyridine in the presence of a base
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The reaction likely proceeds in polar aprotic solvents such as DMF or acetonitrile
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Base such as potassium carbonate or triethylamine would facilitate the process
| Activity Type | Observations from Related Compounds |
|---|---|
| Antibacterial | Derivatives with this moiety have shown activity against various bacterial strains |
| Insecticidal | Related pyridine derivatives serve as effective insecticides |
| Fungicidal | Similar compounds demonstrate antifungal properties |
| Pharmacological | Potential applications in medicinal chemistry as building blocks |
The presence of the 6-chloropyridin-3-yl methyl group is known to enhance biological activities in various molecular scaffolds. Specifically, triazole derivatives containing this moiety have been screened for antibacterial activities against several bacterial strains with promising results .
Structure-Activity Relationships
The biological activity of benzyl[(6-chloropyridin-3-yl)methyl]amine likely depends on several structural features:
Understanding these structure-activity relationships is crucial for developing optimized derivatives with enhanced biological properties .
Related Compounds and Structural Analogs
Several structurally related compounds have been documented in chemical databases and research literature, providing context for understanding benzyl[(6-chloropyridin-3-yl)methyl]amine.
Methylated Derivative
Benzyl[(6-chloropyridin-3-yl)methyl]methylamine (CAS: 359447-55-5) represents a closely related compound with an additional methyl group on the amine nitrogen:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂ |
| Molecular Weight | 246.74 g/mol |
| Structural Difference | Contains N-methyl group |
This compound has been documented in chemical databases and likely exhibits similar but distinct chemical and biological properties compared to the unmethylated variant .
Other Structural Analogs
Several other structural analogs have been reported:
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N-[(6-chloropyridin-3-yl)methyl]ethanamine
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N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS: 120739-62-0)
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N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine
These compounds share the fundamental 6-chloropyridin-3-yl methyl scaffold but differ in the nature of their amine substitution, potentially affecting their chemical reactivity and biological properties .
Research Applications and Future Directions
Current Research Applications
Current research utilizing benzyl[(6-chloropyridin-3-yl)methyl]amine and related compounds focuses on several key areas:
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Development of new triazole derivatives with enhanced antibacterial properties
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Exploration of structure-activity relationships in compounds containing the 6-chloropyridin-3-yl methyl moiety
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Utilization as building blocks in the synthesis of more complex bioactive molecules
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Investigation of their potential as agrochemical agents
The compound serves primarily as a research tool and synthetic intermediate rather than an end product with direct applications .
Future Research Directions
Several promising research directions for benzyl[(6-chloropyridin-3-yl)methyl]amine include:
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Comprehensive evaluation of its biological activity profile across multiple screening platforms
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Development of optimized synthetic routes for large-scale preparation
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Exploration of metal complexation behavior through the pyridine nitrogen
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Investigation of structure-activity relationships through systematic derivatization
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Potential applications in cross-coupling reactions and other synthetic transformations
Expanding research in these directions would provide valuable insights into the utility of this compound and potentially unlock new applications in pharmaceutical and agrochemical domains .
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